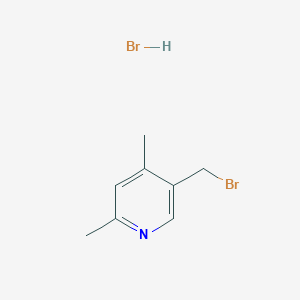

5-(Bromomethyl)-2,4-dimethylpyridine hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

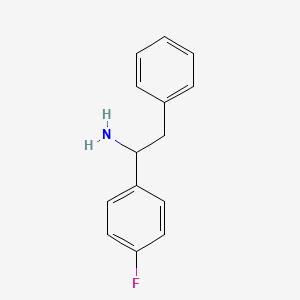

5-(Bromomethyl)-2,4-dimethylpyridine hydrobromide: is a chemical compound with the following structure:

C9H12BrN2O

It plays a crucial role as an intermediate in the synthesis of rupatadine, a pharmaceutical compound used to treat seasonal and allergic rhinitis. Additionally, derivatives of this compound have shown increased activity against cancer and other diseases related to cMet kinases .

準備方法

Synthetic Route:: The synthesis of 5-(bromomethyl)-2,4-dimethylpyridine hydrobromide involves the following steps:

Esterification: Methyl 5-methylnicotinate (starting material) reacts with methanol in the presence of thionyl chloride to yield 5-methylpyridin-3-yl)methanol.

Reduction: Sodium borohydride reduces the intermediate compound to form this compound.

This method offers an overall yield of approximately 65.9% and is environmentally friendly .

Industrial Production:: The reported method is suitable for large-scale industrial production due to its mild conditions and safety profile.

化学反応の分析

Reactions::

Bromination: The key step involves bromination of 3,5-dimethylpyridine to form the desired compound.

Reduction: Sodium borohydride reduces the ester intermediate to the final product.

Bromination: N-bromosuccinimide (NBS) or azobisisobutyronitrile (AIBN) in CCl4.

Reduction: Sodium borohydride (NaBH4) in methanol.

Major Products:: The major product is 5-(bromomethyl)-2,4-dimethylpyridine hydrobromide.

科学的研究の応用

This compound finds applications in:

Chemistry: As an intermediate in drug synthesis.

Biology: Derivatives may exhibit kinase-related activity.

Medicine: Rupatadine, derived from this compound, is used in allergy treatment.

Industry: Large-scale production for pharmaceutical purposes.

作用機序

The exact mechanism by which 5-(bromomethyl)-2,4-dimethylpyridine hydrobromide exerts its effects remains an active area of research. It likely involves interactions with molecular targets and signaling pathways.

特性

分子式 |

C8H11Br2N |

|---|---|

分子量 |

280.99 g/mol |

IUPAC名 |

5-(bromomethyl)-2,4-dimethylpyridine;hydrobromide |

InChI |

InChI=1S/C8H10BrN.BrH/c1-6-3-7(2)10-5-8(6)4-9;/h3,5H,4H2,1-2H3;1H |

InChIキー |

CJUSOXSZMCWXNI-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=NC=C1CBr)C.Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride](/img/structure/B13513630.png)

![(1r,3s,5s)-3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13513634.png)

![Tert-butyl 2-[(2S)-2-amino-4-methylpentanamido]acetate](/img/structure/B13513635.png)

![2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid](/img/structure/B13513671.png)

![Methyl 3-azabicyclo[5.1.0]octane-7-carboxylate](/img/structure/B13513692.png)